molecular formula C3H9NO B1674331 L-Alaninol CAS No. 2749-11-3

L-Alaninol

Cat. No.: B1674331
CAS No.: 2749-11-3
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-VKHMYHEASA-N
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Description

L-Alaninol, also known as (S)-2-Amino-1-propanol, is an organic compound with the molecular formula C3H9NO. It is classified as an amino alcohol and is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a colorless solid that is soluble in water and has a melting point of 96°C . It is commonly used as a precursor to various chiral ligands in asymmetric catalysis .

Chemical Reactions Analysis

L-Alaninol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminium hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and tosylates.

    Condensation: It can react with carbonyl compounds to form Schiff bases, which are useful intermediates in organic synthesis.

Comparison with Similar Compounds

L-Alaninol is similar to other amino alcohols such as:

This compound is unique due to its specific chiral properties and its widespread use as a chiral auxiliary in asymmetric synthesis, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901347737
Record name L-Alaninol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear viscous liquid; [Sigma-Aldrich MSDS]
Record name (S)-(+)-2-Amino-1-propanol
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CAS No.

2749-11-3
Record name L-Alaninol
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Record name 2-Aminopropanol, (+)-
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Record name L-Alaninol
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Record name (+)-2-aminopropan-1-ol
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Record name 2-AMINOPROPANOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of L-alaninol?

A1: The molecular formula of this compound is C3H9NO, and its molecular weight is 75.11 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the connectivity and environment of atoms within the molecule, while MS allows for the determination of the molecular weight and fragmentation pattern. [, ]

Q3: Is this compound soluble in water?

A3: Yes, this compound is highly soluble in water. []

Q4: What is the biological relevance of this compound?

A4: this compound is a constituent of glycopeptidolipids (GPLs), which are important cell surface antigens found in mycobacteria. These GPLs are implicated in the pathogenesis of opportunistic infections caused by the Mycobacterium avium complex. [, ]

Q5: Can bacteria utilize this compound as a carbon source?

A5: Yes, certain Pseudomonas species can utilize this compound as their sole carbon source. These bacteria possess specific metabolic pathways to degrade this compound. []

Q6: What are the key steps in the bacterial degradation pathway of this compound?

A6: In Pseudomonas sp. strain KIE171, this compound is first oxidized to L-2-aminopropionaldehyde, likely by an alcohol dehydrogenase. This aldehyde can be further oxidized to L-alanine or deaminated to propionaldehyde. Subsequent steps involve aldehyde dehydrogenase activity to yield either L-alanine or propionic acid, which enter central metabolism. []

Q7: Are there any known inhibitors of this compound metabolizing enzymes?

A7: Yes, D-β-aminoglutaryl-L-alanine, a beta-amino acid isomer of the natural substrate L-γ-glutamyl-L-alanine, has been shown to inhibit γ-glutamylcyclotransferase, an enzyme involved in this compound metabolism. Interestingly, reducing the alanyl alpha-carboxyl group of the inhibitor to a hydroxyl group, forming D-β-aminoglutaryl-L-alaninol, reduces its inhibitory potency. [, ]

Q8: How is this compound synthesized?

A8: this compound can be synthesized from L-alanine through several methods: * Catalytic hydrogenation: This involves the reduction of L-alanine using a catalyst like Ru/C under high hydrogen pressure. [, ] * Reduction of L-alanine esters: L-alanine esters can be reduced using lithium aluminum hydride to yield this compound. [] * From (S)-1-Methoxy-2-propylamine: this compound can be synthesized from (S)-1-methoxy-2-propylamine via its hydrochloride salt. []

Q9: Can this compound be used as a chiral building block?

A9: Yes, this compound serves as a versatile chiral building block for synthesizing various compounds, including chiral ligands for asymmetric catalysis. []

Q10: How does the chirality of this compound affect its applications?

A10: The chirality of this compound is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral catalysts, pharmaceuticals, and other bioactive compounds. [, ]

Q11: What are some examples of chiral ligands derived from this compound?

A11: C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized using this compound as a chiral precursor. These ligands have potential applications in high- and mid-valent early transition metal chemistry. []

Q12: How does this compound contribute to asymmetric polymerization?

A12: Chiral phenylacetylenes containing an this compound residue and two hydroxymethyl groups can undergo asymmetric polymerization. The chirality of this compound influences the helical sense (right- or left-handed) of the resulting polymers, impacting their properties. [, ]

Q13: Can this compound be used as a catalyst?

A13: Yes, this compound and its derivatives, like L-leucinol, can act as chiral catalysts in enantioselective reactions, such as the aldol reaction between isatin and acetone. []

Q14: What is the proposed mechanism for the L-leucinol-catalyzed aldol reaction?

A14: Mechanistic studies suggest that L-leucinol catalyzes the formation of a reactive syn-enamine intermediate from isatin and acetone. This enamine then reacts with another molecule of isatin to yield the aldol product with high enantioselectivity. The chirality of L-leucinol directs the stereochemical outcome of the reaction. []

Q15: How is this compound quantified?

A15: High-performance liquid chromatography (HPLC) with photodiode array detection (PAD) is a commonly used method for quantifying this compound. Pre-column derivatization can be employed to enhance detection sensitivity. []

Q16: Are there alternative methods for analyzing this compound in complex mixtures?

A16: Yes, mass spectrometry techniques like MALDI-TOF and ESI-MS are valuable for analyzing this compound-containing molecules, such as GPLs, in complex mixtures. These techniques provide information about molecular weight, fragmentation patterns, and structural details. [, , ]

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